molecular formula C14H22O B13753746 alpha,alpha-Diisopropylphenethyl alcohol CAS No. 52065-71-1

alpha,alpha-Diisopropylphenethyl alcohol

Cat. No.: B13753746
CAS No.: 52065-71-1
M. Wt: 206.32 g/mol
InChI Key: SCUFFASZSQKIIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha,alpha-Diisopropylphenethyl alcohol: is an organic compound with the molecular formula C14H22O It is a secondary alcohol characterized by the presence of two isopropyl groups attached to the alpha carbon of the phenethyl alcohol structure

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Grignard Reaction: One common method for synthesizing alpha,alpha-Diisopropylphenethyl alcohol involves the Grignard reaction. This process typically starts with the reaction of phenylmagnesium bromide with acetone to form 1-phenyl-2-propanol. This intermediate is then subjected to further reaction with isopropylmagnesium bromide to yield this compound.

    Reduction of Ketones: Another synthetic route involves the reduction of the corresponding ketone, alpha,alpha-Diisopropylphenyl ketone, using reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: Industrial production of this compound often involves large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, ensuring the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Alpha,alpha-Diisopropylphenethyl alcohol can undergo oxidation reactions to form the corresponding ketone, alpha,alpha-Diisopropylphenyl ketone. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, catalytic hydrogenation can convert it to the corresponding alkane.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents, such as halogenation using thionyl chloride.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide, pyridinium chlorochromate.

    Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed:

    Oxidation: Alpha,alpha-Diisopropylphenyl ketone.

    Reduction: Corresponding alkane derivatives.

    Substitution: Various substituted phenethyl alcohol derivatives.

Scientific Research Applications

Alpha,alpha-Diisopropylphenethyl alcohol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of alpha,alpha-Diisopropylphenethyl alcohol involves its interaction with specific molecular targets and pathways. As a secondary alcohol, it can participate in various biochemical reactions, including oxidation and reduction processes. Its effects are mediated through its ability to form hydrogen bonds and interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

    Phenethyl alcohol: A simpler analog without the isopropyl groups.

    Alpha,alpha-Dimethylphenethyl alcohol: Similar structure but with methyl groups instead of isopropyl groups.

    Benzyl alcohol: Lacks the additional alkyl groups on the alpha carbon.

Uniqueness: Alpha,alpha-Diisopropylphenethyl alcohol is unique due to the presence of two bulky isopropyl groups, which influence its chemical reactivity and physical properties. This structural feature distinguishes it from other phenethyl alcohol derivatives and contributes to its specific applications and potential biological activities.

Properties

CAS No.

52065-71-1

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

3-benzyl-2,4-dimethylpentan-3-ol

InChI

InChI=1S/C14H22O/c1-11(2)14(15,12(3)4)10-13-8-6-5-7-9-13/h5-9,11-12,15H,10H2,1-4H3

InChI Key

SCUFFASZSQKIIG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CC1=CC=CC=C1)(C(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.